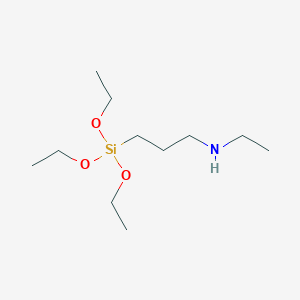

N-Ethyl-3-(triethoxysilyl)propan-1-amine

Description

Properties

CAS No. |

14206-11-2 |

|---|---|

Molecular Formula |

C11H27NO3Si |

Molecular Weight |

249.42 g/mol |

IUPAC Name |

N-ethyl-3-triethoxysilylpropan-1-amine |

InChI |

InChI=1S/C11H27NO3Si/c1-5-12-10-9-11-16(13-6-2,14-7-3)15-8-4/h12H,5-11H2,1-4H3 |

InChI Key |

PSIDVLNBMQXBFV-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCC[Si](OCC)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(triethoxysilyl)propan-1-amine typically involves the reaction of 3-chloropropyltriethoxysilane with ethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. The general reaction scheme is as follows:

3-Chloropropyltriethoxysilane+Ethylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(triethoxysilyl)propan-1-amine can undergo various types of chemical reactions, including:

Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

Condensation: The compound can react with other silanes or silanols to form siloxane networks.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.

Condensation: Often performed under acidic or basic conditions to facilitate the formation of siloxane bonds.

Substitution: Common reagents include alkyl halides and acyl chlorides, with the reaction often conducted in an organic solvent.

Major Products

Hydrolysis: Produces silanols and eventually siloxane networks.

Condensation: Forms cross-linked siloxane polymers.

Substitution: Yields various substituted amines depending on the reagents used.

Scientific Research Applications

N-Ethyl-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.

Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development.

Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.

Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of N-Ethyl-3-(triethoxysilyl)propan-1-amine primarily involves its ability to form strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with other silanols or silanes. This property is particularly useful in surface modification and adhesion applications. The amine group can also participate in various chemical reactions, further enhancing the compound’s versatility.

Comparison with Similar Compounds

3-(Triethoxysilyl)propan-1-amine (APTES)

- Structural Difference : APTES lacks the ethyl group on the amine, featuring a primary amine (-NH₂) instead of a secondary ethylamine (-NHEt).

- Reactivity : APTES undergoes faster hydrolysis due to the primary amine’s higher nucleophilicity, accelerating sol-gel polymerization .

- Applications: APTES is widely used in surface silanization for biosensors and nanocomposites. However, N-Ethyl-3-(triethoxysilyl)propan-1-amine’s ethyl group may reduce hydrolysis rates, offering better control in stepwise syntheses .

- Yield in Functionalization: APTES-derived pyrrole compounds achieved 80% yield in graphene functionalization, slightly lower than 2-amino-1,3-propanediol (91%) .

N,N-Diethyl-3-(triethoxysilyl)propan-1-amine

- Structural Difference : Contains two ethyl groups on the amine (-NEt₂) instead of one.

- Synthesis: Used in combinatorial lipid nanoparticles for mRNA delivery, where branched amines improve lipid packing and gene delivery efficiency .

N-Ethyl-2-methyl-3-(trimethoxysilyl)propan-1-amine

N-Ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine

- Structural Difference : Replaces the triethoxysilyl group with a piperazine ring.

- Bioactivity: Piperazine derivatives are common in pharmaceuticals, such as antihistamines and antipsychotics.

Key Research Findings and Data

Table 1: Comparative Properties of this compound and Analogs

Discussion of Functional Performance

- Sol-Gel Polymerization : The triethoxysilyl group in this compound enables controlled polymerization with tetraethyl orthosilicate (TEOS), producing xerogels with stable geometries . Its ethyl group may slow hydrolysis compared to APTES, reducing cracking in thin-film applications.

- Surface Functionalization: In carbon nanotube (CNT) dispersion, pyrrole derivatives of 3-(triethoxysilyl)propan-1-amine modify solubility parameters, achieving high electrical conductivity (1,000 S/m) in coatings . The ethyl variant could further tailor CNT-polymer interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.